6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

Catalog No.
S831641
CAS No.
1186310-73-5
M.F
C10H12INOSi
M. Wt
317.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

CAS Number

1186310-73-5

Product Name

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

IUPAC Name

(6-iodofuro[3,2-b]pyridin-2-yl)-trimethylsilane

Molecular Formula

C10H12INOSi

Molecular Weight

317.2 g/mol

InChI

InChI=1S/C10H12INOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3

InChI Key

ZEQJOLQKHFUOLN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)I

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)I

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS 1186310-73-5) is a highly specialized, dual-functionalized bicyclic building block critical for the procurement of advanced pharmacophores, including selective kinase inhibitors. It is engineered with a highly reactive 6-iodo handle on the pyridine ring to facilitate rapid transition-metal-catalyzed cross-couplings, paired with a 2-trimethylsilyl (TMS) group on the furan ring. This TMS group serves as an essential protecting element that prevents unwanted C2-metalation under strongly basic conditions, while simultaneously enhancing the lipophilicity and processability of the rigid furopyridine core [1].

Substituting this specific compound with generic alternatives like 6-bromofuro[3,2-b]pyridine or unprotected 6-iodofuro[3,2-b]pyridine introduces severe process inefficiencies. The 6-bromo analog exhibits significantly lower reactivity during oxidative addition, requiring elevated temperatures and higher palladium catalyst loadings that can degrade sensitive intermediates. Furthermore, the absence of the C2-TMS protecting group in generic 6-iodofuro[3,2-b]pyridine leaves the highly acidic furan C2 position exposed to competitive deprotonation and unwanted regiochemical side reactions during basic cross-coupling or lithiation steps, drastically reducing the yield and purity of the target C6-functionalized product [1].

Enhanced Oxidative Addition in Palladium-Catalyzed Cross-Couplings

In comparative Pd-catalyzed cross-coupling models, 6-iodo-substituted pyridines consistently demonstrate accelerated reactivity profiles compared to their bromo counterparts due to a significantly lower carbon-halogen bond dissociation energy. This allows oxidative addition to proceed at milder temperatures with reduced catalyst equivalents, ensuring higher conversion rates while minimizing the thermal degradation of complex substrates [1].

Evidence DimensionRelative cross-coupling yield and temperature
Target Compound Data>90% yield at ambient to mild heating (40-60°C) with standard Pd catalysts
Comparator Or Baseline6-Bromofuro[3,2-b]pyridine
Quantified DifferenceEnables ~30-50% higher yield under identical mild conditions; bromo analogs typically require >80°C
ConditionsStandard Suzuki-Miyaura coupling conditions (Pd(PPh3)4, base, boronic acid)

Procuring the iodo variant reduces expensive catalyst equivalents and enables the synthesis of thermally sensitive complex molecules with higher throughput.

Regiochemical Control via C2-Protection

The furan C2 position in furo[3,2-b]pyridines is highly susceptible to deprotonation by strong bases or basic additives used in cross-coupling. The 2-TMS group effectively blocks this position, directing metalation or electrophilic substitution exclusively to the desired sites on the pyridine ring. Studies on related furopyridines confirm that unprotected C2 positions lead to significant mixtures of C2 and C6 functionalized products, whereas the TMS-protected variant yields a single regioisomer [1].

Evidence DimensionRegioselectivity of functionalization
Target Compound Data>95% regioselectivity for pyridine-ring functionalization
Comparator Or BaselineUnprotected 6-iodofuro[3,2-b]pyridine
Quantified DifferenceElimination of 15-30% C2-functionalized byproducts
ConditionsStrongly basic metalation or basic cross-coupling conditions

The C2-TMS group eliminates the need for complex downstream chromatographic separations, directly improving overall process yield and reproducibility.

Enhanced Organic Solvent Solubility and Processability

Rigid, planar bicyclic heterocycles like furo[3,2-b]pyridines often suffer from poor solubility in standard organic solvents, complicating scale-up and purification. The bulky, lipophilic trimethylsilyl group at the C2 position significantly disrupts crystal packing and increases solubility in aprotic solvents such as dichloromethane, THF, and toluene. This enhanced processability allows for higher concentration reactions and more efficient liquid-liquid extractions compared to the unsubstituted analogs [1].

Evidence DimensionSolubility in non-polar/aprotic solvents
Target Compound DataHigh solubility enabling process-friendly molar concentrations
Comparator Or BaselineUnprotected 6-iodofuro[3,2-b]pyridine
Quantified DifferenceEstimated 2- to 3-fold increase in solubility in standard aprotic solvents
ConditionsStandard laboratory conditions (25°C, THF/DCM)

Improved solubility facilitates higher throughput synthesis and reduces the solvent volumes required during scale-up manufacturing.

Synthesis of Selective Kinase Inhibitors

This compound serves as a highly effective starting material for developing selective kinase inhibitors (e.g., ALK and CLK inhibitors) where the 6-position must be functionalized via Suzuki coupling without disturbing the furan core [1].

Modular Library Generation in Medicinal Chemistry

Its dual-handle nature—featuring a highly reactive C6-iodo group and a removable C2-TMS group—facilitates parallel synthesis, allowing orthogonal functionalization to rapidly generate diverse furopyridine libraries [2].

Late-Stage Functionalization Workflows

Because the 6-iodo group undergoes cross-coupling under exceptionally mild conditions, this building block can be reliably coupled with complex, thermally sensitive intermediates late in the synthetic sequence, minimizing costly yield losses [1].

Wikipedia

6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine

Dates

Last modified: 08-16-2023

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